N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the class of sulfanyl acetamide derivatives fused with a hexahydropyrido[4,3-d]pyrimidinone core. Its structure features a 2,6-dimethylphenyl group attached via an acetamide linkage and a 2-methoxybenzyl substituent on the pyrido-pyrimidinone scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anti-inflammatory agents .
Properties
CAS No. |
866847-80-5 |
|---|---|
Molecular Formula |
C25H28N4O3S |
Molecular Weight |
464.58 |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H28N4O3S/c1-16-7-6-8-17(2)23(16)27-22(30)15-33-25-26-20-11-12-29(14-19(20)24(31)28-25)13-18-9-4-5-10-21(18)32-3/h4-10H,11-15H2,1-3H3,(H,27,30)(H,26,28,31) |
InChI Key |
IONQRNZYPLCJME-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C24H23N3O3S2
- Molecular Weight : 465.6 g/mol
- CAS Number : 1252915-70-0
The compound is believed to exert its biological effects through modulation of various biochemical pathways. Its structure suggests potential interactions with enzymes or receptors involved in cellular signaling and metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating moderate potency.
The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory properties. In animal models of inflammation (e.g., carrageenan-induced paw edema), it demonstrated a significant reduction in swelling compared to control groups. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial effects against Gram-positive and Gram-negative bacteria. | Demonstrated significant antibacterial activity with potential for drug development. |
| Study 2 | Investigated anticancer properties in various cell lines. | Showed promising cytotoxic effects warranting further investigation in vivo. |
| Study 3 | Assessed anti-inflammatory activity in rat models. | Confirmed efficacy in reducing inflammation markers and symptoms. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure:
- Substituent Variations : Alterations in the methoxy or methyl groups can enhance or diminish activity.
- Sulfanyl Group : Critical for maintaining biological interactions; modifications here can lead to loss of function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the sulfanyl acetamide backbone but differ in substituents on the phenyl ring, pyrimidinone core, or fused ring systems. Below is a detailed comparison based on evidence:
Core Structural Variations
Substituent-Driven Activity
- Electron-Withdrawing vs. 2,6-Dimethylphenyl (target) provides steric bulk, reducing off-target interactions compared to 2,3-dimethylphenyl (), which may alter binding geometry .
- Sulfanyl Acetamide Linker: The -S- bridge in all compounds confers flexibility but differs in stability.
Pharmacological Implications
- Kinase Inhibition: Pyrido[4,3-d]pyrimidinones (target and ) are known to target ATP-binding pockets in kinases. The 2-methoxybenzyl group may mimic tyrosine residues, enhancing selectivity .
- Metabolic Stability : Fluorinated analogs () exhibit longer half-lives due to reduced cytochrome P450 metabolism, whereas methoxy groups (target) may undergo demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
